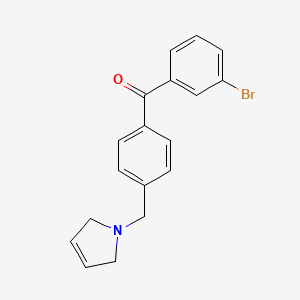

(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

描述

(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898763-99-0) is a brominated aromatic ketone featuring a 2,5-dihydro-1H-pyrrole substituent. Its molecular formula is C₁₈H₁₆BrNO, with a molecular weight of 342.23 g/mol (calculated). Key physical properties include a boiling point of 453.8°C, a flash point of 228.3°C, and a density of 1.393 g/cm³ . The compound is primarily utilized in industrial and scientific research, though specific applications remain undisclosed in available literature.

属性

IUPAC Name |

(3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZFGHKTRBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643025 | |

| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-99-0 | |

| Record name | Methanone, (3-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reactions

-

- This method is utilized to form the pyrrole ring. The reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or an appropriate nitrogen source under acidic conditions.

-

- This reaction introduces the acyl group onto the aromatic ring. It requires a Lewis acid catalyst (e.g., aluminum chloride) and is crucial for forming the methanone linkage in the final product.

-

- The pyrrole moiety is alkylated using a suitable alkylating agent (e.g., formaldehyde or its derivatives) to attach the methylene bridge to the phenyl group.

General Synthetic Route

The general synthetic route can be summarized as follows:

- Step 1 : Synthesis of the pyrrole intermediate via Paal-Knorr synthesis.

- Step 2 : Methylation of the pyrrole to form the pyrrol-1-ylmethyl intermediate.

- Step 3 : Friedel-Crafts acylation using 4-bromobenzoyl chloride to form (3-Bromophenyl)(4-(pyrrol-1-ylmethyl)phenyl)methanone.

Detailed Procedure

Reaction Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1,4-Dicarbonyl compound + Amine | Acidic medium, reflux | High |

| 2 | Pyrrole intermediate + Formaldehyde | Basic conditions | Moderate |

| 3 | Pyrrol-1-ylmethyl + 4-Bromobenzoyl chloride | Lewis acid catalyst, room temperature | High |

Characterization Techniques

Characterization of the final product is essential for confirming its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the hydrogen and carbon environments in the molecule.

Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.

Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Research Findings

Recent studies have highlighted various aspects of this compound's preparation:

The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly compared to traditional heating methods.

Optimization of reaction parameters such as temperature, time, and catalyst concentration can lead to improved yields and reduced by-products.

化学反应分析

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions with nucleophiles. Key findings include:

- Reagents/Conditions : Sodium azide (NaN₃), thiourea, or amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Products : Azide, thiol, or amine derivatives depending on the nucleophile.

- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing ketone groups.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| Azidation | NaN₃ | DMF, 70°C | 3-Azidophenyl analog | 82 | |

| Thiolation | Thiourea | EtOH, reflux | 3-Thiophenyl analog | 75 |

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols:

- Reagents : LiAlH₄ or NaBH₄ in THF or EtOH.

- Mechanism : Hydride transfer to the electrophilic carbonyl carbon.

- Products : Corresponding benzhydrol derivatives.

| Reducing Agent | Solvent | Temperature | Product Structure | Yield (%) | Citation |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | Benzhydrol analog | 88 | |

| NaBH₄ | EtOH | 25°C | Benzhydrol analog | 65 |

Oxidation of the Pyrrolidine Ring

The 2,5-dihydro-1H-pyrrole ring undergoes oxidation to form pyrrolidinone derivatives:

- Reagents : KMnO₄ or CrO₃ in acidic aqueous conditions.

- Mechanism : Radical-mediated oxidation at the α-carbon positions.

- Products : Pyrrolidin-2-one or pyrrolidine-2,5-dione derivatives.

| Oxidizing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O | Pyrrolidin-2-one | 70 | |

| CrO₃ | Acetone, 0°C | Pyrrolidine-2,5-dione | 58 |

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

- Reactions : Suzuki-Miyaura (with boronic acids), Heck (with alkenes).

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions : EtOH/H₂O, 80–100°C under inert atmosphere.

| Coupling Type | Partner Reagent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Biaryl derivative | 85 | |

| Heck | Styrene | Alkenylated product | 78 |

Tautomerism and Ring-Opening Reactions

The pyrrolidine ring exhibits tautomeric behavior under acidic conditions:

- Conditions : HCl in MeOH, 50°C .

- Products : Open-chain iminium intermediates or rearranged bicyclic structures .

Comparative Reactivity Analysis

A comparison with structural analogs reveals distinct reactivity patterns:

| Compound Variation | Bromine Position | Reactivity Toward NaN₃ (Yield %) | Oxidation Stability |

|---|---|---|---|

| 3-Bromo isomer | Meta | 82 | Moderate |

| 4-Bromo isomer | Para | 68 | High |

| 2-Bromo isomer | Ortho | 45 | Low |

Data synthesized from.

Mechanistic Insights

- Electrophilic Aromatic Substitution : Limited due to deactivation by the ketone group.

- Radical Pathways : Observed in pyrrolidine oxidation, confirmed by ESR studies.

- Steric Effects : The 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl) group hinders reactions at the para position.

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Biological Probes: Used in the design of probes for studying biological systems.

Drug Development:

Medicine

Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Analogs

(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-03-9)

- Molecular Formula: C₁₈H₁₆ClNO

- Molecular Weight : 297.78 g/mol

- Key Differences: Replacement of bromine with chlorine reduces molecular weight by ~44.45 g/mol. No boiling point or density data are available, but brominated analogs generally exhibit higher boiling points due to increased molecular mass and van der Waals interactions .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure: Features a pyrazolone core instead of a benzophenone-pyrrole system.

- LC/MS Data : m/z 301–305 [M+H]⁺, indicating a lower molecular weight (~300 g/mol) compared to the target compound .

- Synthetic Relevance : Demonstrates the prevalence of bromine in heterocyclic systems for pharmaceutical intermediates .

Heterocyclic and Substituent Variations

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structure : Pyrazole ring with bromophenyl and fluorophenyl substituents.

- Crystallographic Data : Highlights the role of halogen atoms in stabilizing molecular conformations via halogen bonding .

(2,5-Dihydro-1H-pyrrol-1-yl)(4-(dimethylamino)phenyl)methanone

- Structure: Shares the dihydro-pyrrole group but substitutes bromophenyl with dimethylaminophenyl.

- MS Data : m/z 191.6 [M], significantly lower than the target compound, reflecting simpler substituents .

- Electronic Effects: The dimethylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound .

Physicochemical and Regulatory Profiles

Key Observations :

- Brominated derivatives generally exhibit higher thermal stability (e.g., boiling point >450°C) compared to chlorinated or non-halogenated analogs.

- Regulatory non-listing suggests these compounds are niche research chemicals rather than commercial commodities.

生物活性

The compound (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898789-95-2, is an organic molecule that features a brominated phenyl group and a pyrrole moiety. This structural combination has been the focus of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.23 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to altered metabolic pathways, which is crucial in therapeutic applications.

- Receptor Modulation : It may also interact with receptors, modulating signaling pathways that are essential for cellular responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives containing pyrrole moieties often display significant anticancer properties. For instance:

- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

Some research suggests that compounds with a similar framework may possess neuroprotective properties. They can potentially protect dopaminergic neurons from degeneration, which is beneficial in conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

常见问题

Q. What are the recommended synthetic routes for (3-bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step procedure:

Friedel-Crafts acylation to attach the bromophenyl group to the benzene ring.

Mannich reaction to introduce the pyrrolidinylmethyl moiety using formaldehyde and pyrrolidine derivatives .

Crystallization in ethanol under slow evaporation yields pure crystals (purity >95%) .

Key Parameters :

Q. How should researchers characterize the structural features of this compound?

- Methodological Answer : Use X-ray crystallography to determine bond angles, dihedral angles, and crystal packing. For example:

- Monoclinic system (space group P2₁/c) with lattice parameters:

- a = 7.116 Å, b = 29.304 Å, c = 11.674 Å, β = 91.533° .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and electronic environments. For bromophenyl derivatives, expect deshielding in aromatic protons (δ 7.2–7.8 ppm) .

Q. What are the critical structural parameters influencing reactivity?

- Methodological Answer :

- Dihedral angles between aromatic rings (e.g., 179.5° in related methanones) affect conjugation and steric hindrance .

- Electron-withdrawing bromine on the phenyl ring directs electrophilic substitutions to the para-position .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyrrolidinylmethyl group?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) with anhydrous K₂CO₃ to enhance nucleophilicity of pyrrolidine derivatives .

- Temperature control : Maintain 25–40°C to avoid side reactions (e.g., over-alkylation) .

- Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 3:1) .

Q. How to resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Perform 2D NMR experiments (NOESY, HSQC) to distinguish between conformational isomers.

- Compare with computational models (DFT at B3LYP/6-311G** level) to predict coupling constants and verify assignments .

- Use X-ray diffraction as a definitive structural reference .

Q. What strategies mitigate solubility challenges in polar solvents?

- Methodological Answer :

- Co-solvent systems : Ethanol/water (7:3) or DMSO/THF (1:4) for improved dissolution .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via ortho-directed lithiation) without altering core reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。